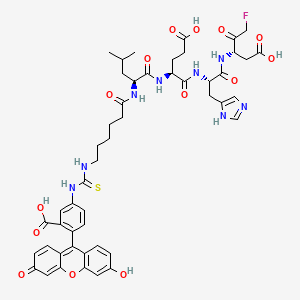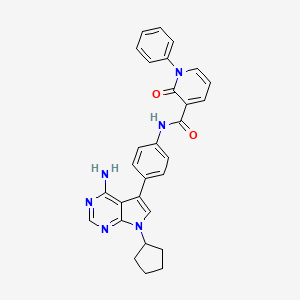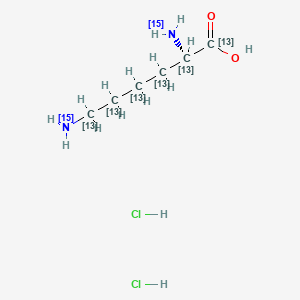
Antimalarial agent 23
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimalarial agent 23 is a novel compound developed to combat malaria, a disease caused by protozoan parasites of the genus Plasmodium. Malaria remains a significant global health issue, particularly in tropical and subtropical regions. The development of new antimalarial agents is crucial due to the increasing resistance of Plasmodium species to existing treatments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antimalarial agent 23 involves multiple steps, including the formation of key intermediates through reactions such as condensation, cyclization, and functional group modifications. The specific synthetic route and reaction conditions are tailored to achieve high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and reduce production time .
Analyse Des Réactions Chimiques
Types of Reactions: Antimalarial agent 23 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific functional groups to achieve desired chemical properties.
Substitution: Replacement of functional groups with others to modify the compound’s activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions are carefully controlled to optimize yield and selectivity .
Major Products: The major products formed from these reactions are intermediates and derivatives of this compound, which are further processed to obtain the final active compound .
Applications De Recherche Scientifique
Antimalarial agent 23 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on Plasmodium species and other protozoan parasites.
Medicine: Evaluated for its potential as a therapeutic agent in treating malaria and other parasitic infections.
Industry: Utilized in the development of new antimalarial drugs and formulations
Mécanisme D'action
The mechanism of action of antimalarial agent 23 involves targeting specific molecular pathways in the Plasmodium parasite. It interferes with the parasite’s ability to synthesize essential proteins and nucleic acids, leading to its death. The compound binds to key enzymes and disrupts their function, thereby inhibiting the parasite’s growth and replication .
Comparaison Avec Des Composés Similaires
Chloroquine: A widely used antimalarial drug with a similar mechanism of action but different chemical structure.
Artemisinin: Another potent antimalarial agent with a distinct mode of action involving the generation of free radicals.
Quinine: An older antimalarial drug with a different chemical structure and mechanism of action
Uniqueness: Antimalarial agent 23 is unique due to its high potency against drug-resistant strains of Plasmodium falciparum and its ability to target multiple stages of the parasite’s life cycle. This makes it a promising candidate for further development and clinical use .
Propriétés
Formule moléculaire |
C24H23ClF3N5O |
|---|---|
Poids moléculaire |
489.9 g/mol |
Nom IUPAC |
5-chloro-2-[[ethyl-[2-[[2-[3-(trifluoromethyl)phenyl]-3H-imidazo[4,5-c]pyridin-6-yl]amino]ethyl]amino]methyl]phenol |
InChI |
InChI=1S/C24H23ClF3N5O/c1-2-33(14-16-6-7-18(25)11-21(16)34)9-8-29-22-12-19-20(13-30-22)32-23(31-19)15-4-3-5-17(10-15)24(26,27)28/h3-7,10-13,34H,2,8-9,14H2,1H3,(H,29,30)(H,31,32) |
Clé InChI |
BUWIEPJUOXEIHY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCNC1=NC=C2C(=C1)N=C(N2)C3=CC(=CC=C3)C(F)(F)F)CC4=C(C=C(C=C4)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12399296.png)



![3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]-N-[3-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]propyl]benzamide](/img/structure/B12399347.png)

